molecular formula C13H8N2O2 B3226844 3-(4-cyanophenyl)pyridine-4-carboxylic acid CAS No. 1258614-33-3

3-(4-cyanophenyl)pyridine-4-carboxylic acid

Cat. No.: B3226844
CAS No.: 1258614-33-3
M. Wt: 224.21 g/mol
InChI Key: PWTFFCQLIWBFFW-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)pyridine-4-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 4-position and a 4-cyanophenyl substituent at the 3-position. This structure combines the electron-withdrawing cyano group with the hydrogen-bonding capability of the carboxylic acid, making it a versatile scaffold for pharmaceutical and material science applications. Its molecular formula is C₁₃H₈N₂O₂, with a molecular weight of 224.22 g/mol (estimated) .

The compound’s key structural attributes include:

  • 4-Carboxylic acid: Enhances solubility and enables salt formation or coordination chemistry.
  • 3-(4-Cyanophenyl) group: Introduces steric bulk, hydrophobicity, and electronic effects.

Properties

IUPAC Name

3-(4-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-8-15-6-5-11(12)13(16)17/h1-6,8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTFFCQLIWBFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686998
Record name 3-(4-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258614-33-3
Record name 3-(4-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Biological Applications

Research indicates that 3-(4-cyanophenyl)pyridine-4-carboxylic acid exhibits notable biological activities, making it a candidate for drug development. Its potential applications include:

  • Antimicrobial Properties: Studies have suggested that this compound may exhibit activity against various bacterial strains, which could be valuable in developing new antibiotics.
  • Anticancer Activity: Preliminary investigations have indicated that it may interact with biological targets involved in cancer pathways, suggesting its potential as an anticancer agent.

Medicinal Chemistry

The compound's structural features allow it to interact with specific molecular targets such as enzymes or receptors. This interaction is crucial for understanding its mechanism of action and therapeutic potential. The presence of functional groups enhances its ability to influence biological pathways associated with diseases .

Material Science Applications

In addition to its biological applications, this compound serves as a building block in the synthesis of complex organic molecules and coordination compounds. Its unique substitution pattern imparts distinct chemical and physical properties compared to similar compounds, making it particularly valuable for targeted applications in research and industry.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Studies: A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridine derivatives, including this compound, demonstrating its efficacy against Gram-positive bacteria.
  • Cancer Research: Research reported in Cancer Letters highlighted the compound's potential to inhibit cell proliferation in various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
  • Coordination Chemistry: A study detailed the synthesis of metal complexes using this compound as a ligand, showcasing its ability to form stable coordination compounds useful in catalysis .

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound

Biological Activity

3-(4-Cyanophenyl)pyridine-4-carboxylic acid (CAS No. 1258614-33-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a carboxylic acid group and a cyanophenyl moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H9N2O2
  • Molecular Weight : 217.21 g/mol
  • Functional Groups : Pyridine, carboxylic acid, cyano

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, including methyltransferases. For instance, it was observed to influence arginine methylation processes in vitro, potentially affecting gene expression and cellular signaling pathways .
  • Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator at certain neurotransmitter receptors, although specific details remain to be fully elucidated .
  • Antimicrobial Activity : Some derivatives of pyridine carboxylic acids have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar activities against various pathogens .

Anticancer Activity

Recent studies have explored the anticancer potential of pyridine derivatives, including this compound. In vitro assays indicated that certain analogs could inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, derivatives with similar structures have shown promising results against various cancer cell lines, highlighting the need for further investigation into their mechanisms and efficacy .

Antimicrobial Properties

Research has indicated that compounds within the pyridine carboxylic acid family possess significant antibacterial and antifungal activities. A study examining a range of pyridine derivatives found that modifications at specific positions could enhance their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Study on Methyltransferase Inhibition

In an investigation focused on small-molecule enhancers of arginine methylation, this compound was included in a series of compounds tested for their ability to modulate methyltransferase activity. The results revealed that while some derivatives inhibited methylation processes, others enhanced them significantly .

Antiviral Activity Evaluation

A related study analyzed the antiviral properties of pyridine derivatives against viral strains. The findings suggested that structural modifications could lead to improved interaction with viral proteins, thereby enhancing antiviral efficacy .

Data Tables

Activity Type IC50/EC50 Values Reference
Methyltransferase InhibitionNot specified
Anticancer ActivityVaries by derivative
Antimicrobial ActivityVaries (e.g., EC50 < 100 nM for some derivatives)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Carboxylic Acid Derivatives

3-(4-Methylphenyl)-4-Pyridinecarboxylic Acid
  • Structure: Differs by replacing the cyano group with a methyl group.
  • Molecular Weight : 213.23 g/mol .
  • Key Differences: The methyl group increases lipophilicity (logP ~1.5 vs. The cyano group’s electron-withdrawing nature may enhance metabolic stability compared to the methyl group .
4-(4-Carboxyphenyl)Pyridine-3-Carboxylic Acid
  • Structure : Positional isomer with carboxylic acid at pyridine-3 and phenyl-4 positions.
  • Impact : Altered electronic distribution reduces acidity at pyridine-4 (pKa ~2.5 vs. ~1.8 for the original compound), affecting binding to metal ions or enzymes .

Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid Derivatives

These compounds, such as 3-(4-ethylphenyl)-6-(4-carboxymethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid , replace the pyridine core with a pyrazolo-pyridine fused ring system .

  • Biological Activity : Demonstrated potent inhibition of OXA-48 β-lactamase (IC₅₀ < 1 μM) and PPAR activation .
  • Ethylphenyl substituents enhance hydrophobic interactions in enzyme active sites .

Pyrrolidine-3-Carboxylic Acid Derivatives

Examples include (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid, which replaces the pyridine ring with a pyrrolidine .

  • Key Differences :
    • Conformational Flexibility : The saturated pyrrolidine ring allows for dynamic binding modes in receptor pockets.
    • Chirality : Stereochemistry at C3 and C4 introduces enantioselective interactions, critical for drug specificity .

Thieno[2,3-b]Pyridine-2-Carboxylic Acid Derivatives

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid incorporates a sulfur-containing thienopyridine core .

  • Electronic Effects : The trifluoromethyl group increases electronegativity, altering solubility and binding kinetics.
  • Applications : Primarily explored in antimicrobial and anticancer research due to enhanced reactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
3-(4-Cyanophenyl)pyridine-4-carboxylic acid Pyridine 4-Cyanophenyl, COOH 224.22 Enzyme inhibition, PPAR activation
3-(4-Methylphenyl)-4-pyridinecarboxylic acid Pyridine 4-Methylphenyl, COOH 213.23 Material science
6-(4-Carboxymethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo-pyridine 4-Carboxymethylphenyl, COOH 363.35 β-lactamase inhibition
(3R,4S)-4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid Pyrrolidine 4-Cyanophenyl, COOH 232.24 Chiral drug development

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-cyanophenyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation and cyclization. For example, a route analogous to involves reacting substituted benzaldehyde derivatives with aminopyridine precursors under Pd/Cu catalysis in solvents like DMF or toluene. Key factors include:

  • Catalyst selection : Pd or Cu catalysts improve cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification (e.g., column chromatography) to remove byproducts .
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side reactions.
  • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Source
Condensation4-Cyanobenzaldehyde, aminopyridine, DMF, 100°C65–7090
CyclizationPd(OAc)₂, toluene, reflux75–8095

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The pyridine ring protons appear as distinct doublets (δ 8.2–8.6 ppm), while the cyanophenyl group shows aromatic signals at δ 7.5–7.8 ppm. Carboxylic acid protons (if free) are observed at δ 12–13 ppm ( ) .
  • FT-IR : Stretching vibrations for -CN (~2220 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 265.25 g/mol).

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of pyridine-4-carboxylic acid derivatives, and how can they be mitigated?

  • Methodological Answer : Competing cyclization pathways (e.g., oxazole vs. pyridine ring formation) can lead to regioisomers. Strategies include:

  • Directed metalation : Use directing groups (e.g., -Bpin) to control substitution patterns .
  • Computational modeling : DFT calculations predict favorable transition states for desired pathways.
  • Contradiction Analysis : and report conflicting yields for similar substrates, likely due to solvent polarity effects. Lower-polarity solvents (toluene) favor pyridine cyclization over oxazole byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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